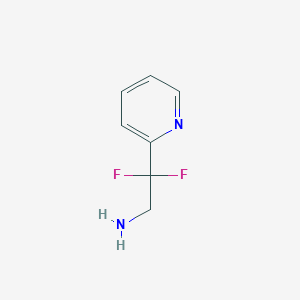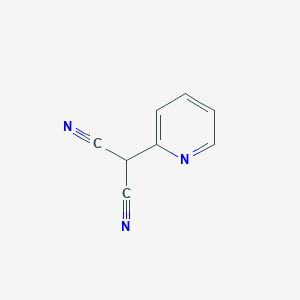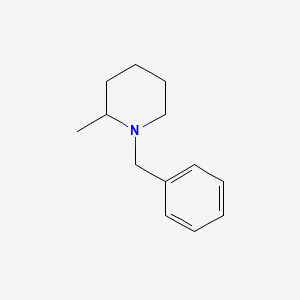
1-(2-溴吡啶-3-基)乙醇
概述
描述
1-(2-Bromopyridin-3-yl)ethanol is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol. It is a yellow oily liquid that has been extensively studied for its physical, chemical, and biological properties. This compound is significant in various fields of scientific research due to its versatile applications.
科学研究应用
1-(2-Bromopyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of optically active pyridyl alcohols, which are important in various chemical syntheses.
Biology: The compound is utilized in the development of metal ion chemosensors, which are crucial for environmental monitoring and medical diagnostics.
Medicine: Researchers have synthesized novel pyrimidine-based thiourea compounds derived from 1-(2-Bromopyridin-3-yl)ethanol that exhibit inhibitory activity against α-glucosidase, an enzyme crucial for managing Type II diabetes mellitus.
Industry: It plays a role in chemoenzymatic synthesis processes, particularly in lipase-catalyzed asymmetric acylation, which is key for producing enantiomerically pure compounds essential in drug development.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromopyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with ethylene oxide in the presence of a base such as potassium hydroxide (KOH) at low temperatures . Another method includes the reduction of 2-bromo-3-pyridinecarboxaldehyde using sodium borohydride (NaBH4) in ethanol.
Industrial Production Methods: Industrial production of 1-(2-Bromopyridin-3-yl)ethanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions: 1-(2-Bromopyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromo-3-pyridinecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2-bromo-3-pyridinemethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-bromo-3-pyridinecarboxylic acid.
Reduction: 2-bromo-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
作用机制
The mechanism by which 1-(2-Bromopyridin-3-yl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in the development of metal ion chemosensors, the compound forms complexes with metal ions, leading to changes in fluorescence or color that can be detected and measured. In the case of its inhibitory activity against α-glucosidase, the compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose and thereby managing blood sugar levels.
相似化合物的比较
1-(2-Bromopyridin-3-yl)ethanol can be compared with other similar compounds such as:
2-Bromopyridin-3-yl sulfurofluoridate: Used in Suzuki-Miyaura cross-coupling reactions.
2-Bromo-3-pyridinecarboxaldehyde: A precursor in the synthesis of 1-(2-Bromopyridin-3-yl)ethanol.
3-Pyridinemethanol: Another pyridine derivative with different functional groups and applications.
The uniqueness of 1-(2-Bromopyridin-3-yl)ethanol lies in its versatile applications across various fields, from chemistry and biology to medicine and industry. Its ability to participate in diverse chemical reactions and form various derivatives makes it a valuable compound in scientific research.
属性
IUPAC Name |
1-(2-bromopyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTIQQANTYJKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84199-57-5 | |
| Record name | 2-Bromo-3-(1-hydroxyethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)


![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)



![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1313054.png)






